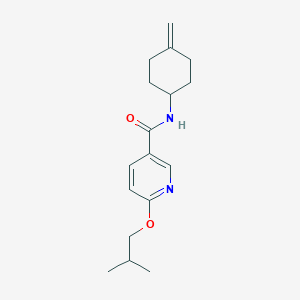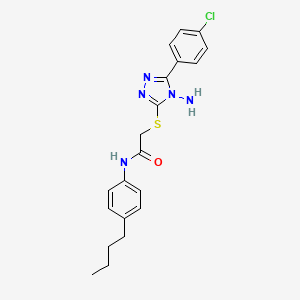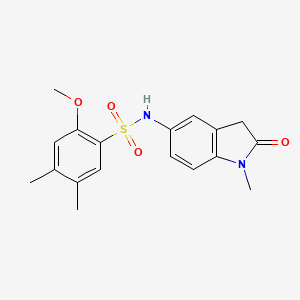
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizing Abilities
- Application in Photodynamic Therapy: This compound, particularly in the form of zinc(II) phthalocyanine derivatives, exhibits promising properties for photodynamic therapy. It is noted for its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it effective for Type II mechanisms in cancer treatment. This was explored in the synthesis of novel zinc phthalocyanine complexes substituted with benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022), (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
- Potential as Antiproliferative Agents: Some derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown significant antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents. This was observed in a study where certain compounds exhibited higher activity than known anticancer drugs against specific cell lines (Motavallizadeh et al., 2014).
Enzyme Inhibition and Antimicrobial Activity
- Carbonic Anhydrase Inhibition and Antimicrobial Effects: A series of benzenesulfonamide derivatives has shown effectiveness in inhibiting carbonic anhydrase enzymes and demonstrated antimicrobial properties. This includes potential applications in treating conditions involving microbial infections and diseases related to enzyme dysfunction (Kumar et al., 2014), (Alyar et al., 2018).
Antifungal Properties
- Use in Antifungal Applications: Novel azetidin-2-ones containing benzenesulfonamide derivatives have shown potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus, suggesting potential for development as antifungal agents (Gupta & Halve, 2015).
Catalysis and Polymerization
- Role in Polymerization Catalysis: Benzenesulfonamide derivatives have been used in the synthesis of palladium-based catalysts for the polymerization of acrylates with ethene. This indicates their utility in the field of catalysis and polymer production (Skupov et al., 2007).
Fluorophores for Zinc(II) Detection
- Fluorophores in Zinc(II) Detection: Some derivatives of benzenesulfonamide, such as 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, have been prepared as fluorophores for detecting Zinc(II), crucial for studying intracellular zinc levels (Kimber et al., 2001).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-7-16(24-4)17(8-12(11)2)25(22,23)19-14-5-6-15-13(9-14)10-18(21)20(15)3/h5-9,19H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFSBQCCNQVUPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)
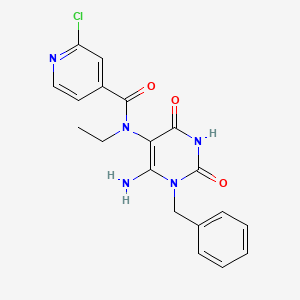
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
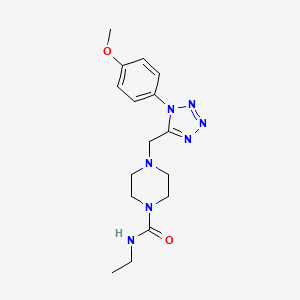
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
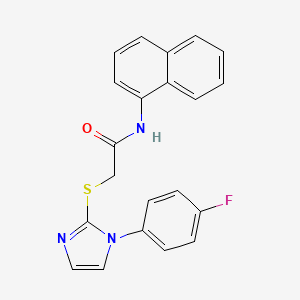
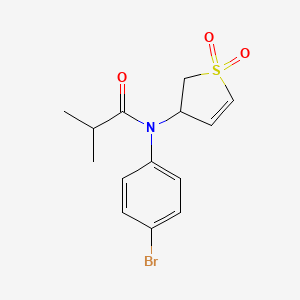
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)
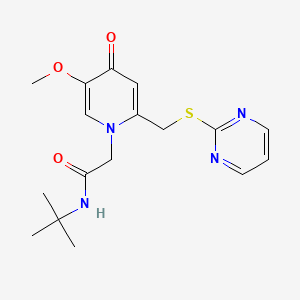
![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)
